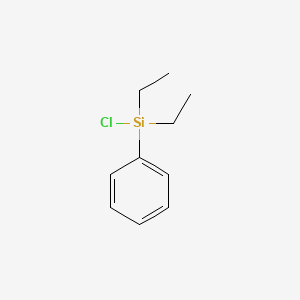
Chloro(diethyl)phenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloro(diethyl)phenylsilane is an organosilicon compound with the molecular formula C10H15ClSi. It is a colorless to light yellow liquid that is used in various chemical syntheses. The compound contains a silicon atom bonded to a phenyl group, two ethyl groups, and a chlorine atom. This unique structure allows it to participate in a variety of chemical reactions, making it valuable in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloro(diethyl)phenylsilane can be synthesized through the reaction of phenylsilane with diethylchlorosilane in the presence of a catalyst. The reaction typically occurs under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
C6H5SiH3+ClSi(C2H5)2→C6H5Si(C2H5)2Cl
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the concentration of reactants, to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Chloro(diethyl)phenylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other groups such as alkoxy or amino groups.
Hydrolysis: The compound reacts with water to form silanols and hydrochloric acid.
Reduction: The silicon-chlorine bond can be reduced to form silanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Hydrolysis: This reaction occurs readily in the presence of water or moisture.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include alkoxy(diethyl)phenylsilane, amino(diethyl)phenylsilane, and thiol(diethyl)phenylsilane.
Hydrolysis: The major products are diethylphenylsilanol and hydrochloric acid.
Reduction: The primary product is diethylphenylsilane.
Scientific Research Applications
Chloro(diethyl)phenylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the preparation of silicon-based polymers and resins.
Biology: The compound is used in the modification of biomolecules to introduce silicon-containing groups, which can enhance the stability and functionality of the biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices.
Industry: this compound is used in the production of specialty coatings, adhesives, and sealants. It is also employed in the manufacture of electronic materials and components.
Mechanism of Action
The mechanism of action of chloro(diethyl)phenylsilane involves the reactivity of the silicon-chlorine bond. This bond is highly polar, making it susceptible to nucleophilic attack. The chlorine atom can be replaced by various nucleophiles, leading to the formation of new silicon-containing compounds. The phenyl and ethyl groups attached to the silicon atom influence the reactivity and stability of the compound, allowing it to participate in a wide range of chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Chloro(dimethyl)phenylsilane: Similar structure but with methyl groups instead of ethyl groups.
Phenylsilane: Contains a silicon-hydrogen bond instead of a silicon-chlorine bond.
Diethylsilane: Lacks the phenyl group and contains only ethyl groups attached to silicon.
Uniqueness
Chloro(diethyl)phenylsilane is unique due to the presence of both ethyl and phenyl groups attached to the silicon atom. This combination of groups provides a balance of reactivity and stability, making it versatile for various chemical transformations. The chlorine atom also allows for easy functionalization, enabling the synthesis of a wide range of derivatives.
Properties
CAS No. |
17876-59-4 |
|---|---|
Molecular Formula |
C10H15ClSi |
Molecular Weight |
198.76 g/mol |
IUPAC Name |
chloro-diethyl-phenylsilane |
InChI |
InChI=1S/C10H15ClSi/c1-3-12(11,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI Key |
XVQUAUJRFBKICW-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















